6-Methoxy-1H-indole-2-carbonitrile
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Overview
Description
6-Methoxy-1H-indole-2-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them valuable in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 6-methoxy-1h-indole-2-carbonitrile, bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and changes caused by this compound would depend on the specific target receptors it binds to.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.
Pharmacokinetics
It’s known that the compound is a pale-yellow to yellow-brown solid . Its molecular weight is 172.19 , which could influence its absorption and distribution
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects depending on the specific biological activity being exhibited.
Action Environment
For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature could affect its stability.
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-Methoxy-1H-indole-2-carbonitrile may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given the broad spectrum of biological activities of indole derivatives , it is likely that this compound exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1H-indole-2-carbonitrile typically involves the reaction of 6-methoxyindole with cyanogen bromide under basic conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methoxy-1H-indole-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyindole: Lacks the nitrile group, leading to different reactivity and biological activity.
1H-Indole-2-carbonitrile: Lacks the methoxy group, affecting its chemical properties and applications.
6-Bromo-1H-indole-2-carbonitrile: The presence of a bromine atom introduces different reactivity and potential biological activities.
Uniqueness
6-Methoxy-1H-indole-2-carbonitrile is unique due to the presence of both the methoxy and nitrile groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-methoxy-1H-indole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-13-9-3-2-7-4-8(6-11)12-10(7)5-9/h2-5,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEPULPTZBLJCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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